Superior Vendor-Supplied Purity of the 7-Aza Isomer Over the 6-Aza Analog
When choosing between regioisomeric spirocyclic mesylates, the commercially available purity is a critical procurement parameter. tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate (target) is supplied at 98% purity . The direct 6-aza positional isomer, tert-butyl 2-((methylsulfonyl)oxy)-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1421270-81-6), is commonly supplied at a lower 95% purity . This 3% absolute purity difference is significant because the impurities in the 6-aza isomer can include synthetic byproducts that are challenging to separate and can poison downstream catalytic reactions or form adducts with biological targets, compromising assay integrity.
| Evidence Dimension | Commercially Available Purity (HPLC/NMR) |
|---|---|
| Target Compound Data | 98% (Leyan, Product No. 1687737) |
| Comparator Or Baseline | 95% (Bidepharm for 6-aza isomer, CAS 1421270-81-6) |
| Quantified Difference | +3% absolute purity advantage for the target compound |
| Conditions | Supplier-specified purity values from batch analysis certificates; conditions are proprietary but represent post-purification purity. |
Why This Matters
Higher initial purity translates directly into higher yields in subsequent steps, fewer side products, and more reliable biological assay data, reducing the need for costly and time-consuming re-purification.
